molecular formula C11H10N2O2S B2568239 Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate CAS No. 1544989-76-5

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

Cat. No.: B2568239
CAS No.: 1544989-76-5
M. Wt: 234.27
InChI Key: DBJFGECPIMWXQK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with an amino group (-NH₂) at position 3, a pyridin-2-yl group at position 4, and a methyl ester (-COOCH₃) at position 2. This structure combines electron-rich (amino) and electron-deficient (pyridinyl) moieties, rendering it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-9(12)7(6-16-10)8-4-2-3-5-13-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFGECPIMWXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-pyridin-2-ylthiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Thiophene Positions) Appearance Storage Conditions Key Hazards (GHS)
This compound* C₁₁H₁₀N₂O₂S 234.28 (calc.) 3-NH₂, 4-pyridin-2-yl, 2-COOCH₃ Not reported Not reported Inferred: H302, H315
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 3-NH₂, 4-CH₃, 2-COOCH₃ Not reported Not reported Not reported
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate C₁₁H₁₀N₂O₂S 234.28 3-NH₂, 5-pyridin-4-yl, 2-COOCH₃ Powder Room temperature H302, H315, H319, H335
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate C₂₃H₁₉N₃O₃S 417.48 Complex fused ring system Not reported Not reported Not reported

Notes:

  • Substituent Position Effects: The pyridin-2-yl group in the target compound may enhance hydrogen-bonding interactions compared to the pyridin-4-yl isomer (), due to the proximity of the nitrogen atom in the ortho position. This could improve solubility in polar solvents or binding affinity in biological targets.
  • Hazard Profile :

    • The pyridin-4-yl analog () exhibits multiple hazards (e.g., H302: harmful if swallowed), suggesting that the target compound may share similar risks due to structural similarities .
  • Applications: Medicinal Chemistry: The amino-thiophene scaffold is prevalent in kinase inhibitors and antimicrobial agents. The pyridinyl substituent could modulate target selectivity . Materials Science: Conjugated thiophene-pyridine systems are explored for organic semiconductors, where substituent positions influence charge transport properties .

Research Findings and Implications

Synthetic Accessibility :

  • The methyl ester group facilitates straightforward functionalization (e.g., hydrolysis to carboxylic acids), a trait shared with analogs in and .
  • Crystallographic studies (e.g., using SHELX software, ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

Stability and Reactivity: The amino group may participate in Schiff base formation or coordination with metal ions, a property exploited in catalysis and sensor design . Bulkier substituents (e.g., in ’s fused-ring compound) reduce solubility but enhance thermal stability, a trade-off critical for material applications .

Biological Activity :

  • Pyridinyl-thiophene hybrids exhibit varied bioactivity depending on substituent positions. For example, pyridin-4-yl analogs () show promise in targeting inflammatory pathways, while methyl derivatives () are explored as antimicrobials .

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